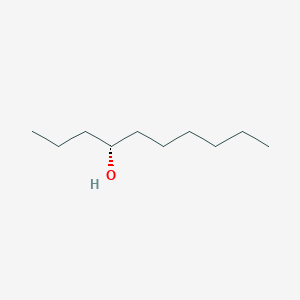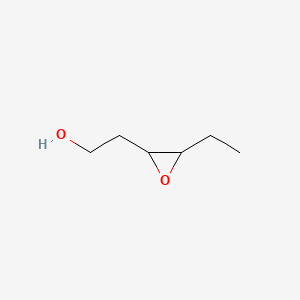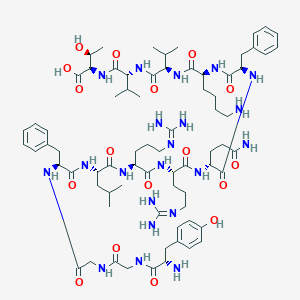![molecular formula C16H19N3O4S B15073309 (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid CAS No. 33993-48-5](/img/structure/B15073309.png)
(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(+)-Ampicillin is a semi-synthetic derivative of penicillin that belongs to the aminopenicillin class of antibiotics. It is widely used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . This compound is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-(+)-Ampicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with D-phenylglycine chloride hydrochloride under alkaline conditions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-(+)-Ampicillin involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis to convert it into L-(+)-Ampicillin. The fermentation process uses Penicillium chrysogenum or other suitable microorganisms to produce the precursor compound . The subsequent chemical synthesis is optimized for high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
L-(+)-Ampicillin undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, L-(+)-Ampicillin can hydrolyze to form penicilloic acid.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and reduction to form sulfides.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of L-(+)-Ampicillin.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Penicilloic Acid: Formed through hydrolysis.
Sulfoxides and Sulfides: Formed through oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
L-(+)-Ampicillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies involving bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical research to evaluate its efficacy against different bacterial strains and to develop new formulations.
Industry: Utilized in the production of veterinary medicines and as a standard in quality control processes.
Wirkmechanismus
L-(+)-Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amoxicillin: Another aminopenicillin with a similar spectrum of activity but better oral absorption.
Penicillin G: Effective mainly against gram-positive bacteria and less stable in acidic conditions.
Cefalexin: A first-generation cephalosporin with a similar mechanism of action but a broader spectrum of activity.
Uniqueness
L-(+)-Ampicillin is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also more stable in acidic conditions compared to Penicillin G, making it suitable for oral administration .
Eigenschaften
CAS-Nummer |
33993-48-5 |
|---|---|
Molekularformel |
C16H19N3O4S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1 |
InChI-Schlüssel |
AVKUERGKIZMTKX-UWFZAAFLSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)


![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)


![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)

